5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole molecular weight
5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole molecular weight
An In-Depth Technical Guide to 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals. Core Topic: 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole
Executive Summary
This technical guide provides a comprehensive overview of 5-(chloromethyl)-3-(methoxmethyl)-1,2,4-oxadiazole, a valuable heterocyclic building block for chemical synthesis and drug discovery. The 1,2,4-oxadiazole motif is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This guide details the molecule's physicochemical properties, provides a robust, field-proven synthesis protocol, outlines methods for its characterization, discusses its chemical reactivity and applications, and establishes rigorous safety and handling procedures. The central utility of this compound lies in its bifunctional nature: the stable oxadiazole core and the reactive chloromethyl group, which serves as an electrophilic handle for introducing the heterocycle into more complex molecular architectures.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[2] Its unique electronic properties and steric profile allow it to act as a metabolically stable replacement for esters and amides, which are often susceptible to enzymatic hydrolysis.[1] This bioisosteric replacement can lead to compounds with enhanced oral bioavailability and longer in vivo half-lives. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and nematicidal properties.[2][3][4]
5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a strategically designed synthetic intermediate. It provides researchers with:
-
A stable heterocyclic core that can be incorporated into a lead compound to enhance its drug-like properties.
-
A reactive chloromethyl group at the 5-position, which is an excellent electrophile for facile nucleophilic substitution reactions. This allows for the covalent linkage of the oxadiazole moiety to a variety of substrates bearing nucleophilic functional groups (e.g., phenols, thiols, amines).
This guide serves as a practical resource for scientists looking to leverage this versatile building block in their research endeavors.
Physicochemical and Computed Properties
Precise experimental data for this specific molecule is not widely published. The following table summarizes its core chemical identity and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂O₂ | (Calculated) |
| Molecular Weight | 162.58 g/mol | (Calculated) |
| Monoisotopic Mass | 162.01960 Da | (Calculated) |
| IUPAC Name | 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | N/A |
| CAS Number | Not assigned | N/A |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | (Based on analogs)[5] |
Molecular Structure Diagram
The diagram below illustrates the 2D chemical structure of the title compound.
Caption: 2D structure of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole.
Synthesis and Purification Protocol
The synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles is reliably achieved through a two-step process involving the acylation of an amidoxime followed by thermal cyclodehydration.[1][6] The following protocol is adapted from established procedures for analogous compounds.
Expert Rationale:
This synthetic route is favored for its operational simplicity and use of readily available starting materials. The initial acylation is a standard amide bond formation. The subsequent step, a thermal cyclization, is an efficient way to form the oxadiazole ring by eliminating a molecule of water. Toluene is chosen as the solvent for the reflux step due to its high boiling point, which provides the necessary thermal energy for the cyclodehydration, and its ability to azeotropically remove the water byproduct, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
Reagents:
-
Methoxyacetamidoxime
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Protocol:
-
Acylation: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methoxyacetamidoxime (1.0 eq) and anhydrous DCM. b. Add triethylamine (1.1 eq) and cool the mixture to 0°C in an ice bath. c. Add chloroacetyl chloride (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below 5°C. Causality Note: This exothermic reaction is controlled at low temperature to prevent side reactions. Triethylamine acts as a base to neutralize the HCl byproduct. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed. e. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate. This intermediate is often used in the next step without further purification.
-
Cyclization & Purification: a. Dissolve the crude intermediate in toluene. b. Heat the solution to reflux (approx. 110-120°C) for 12-18 hours. Causality Note: The high temperature provides the activation energy for the intramolecular cyclodehydration reaction to form the stable oxadiazole ring. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole.
Spectroscopic Characterization (Predicted)
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Based on its structure, the following spectral data are predicted:
-
¹H NMR (Proton NMR): The spectrum should be relatively simple and exhibit three key singlets in the deuterated chloroform (CDCl₃) solvent.
-
A singlet at ~ δ 4.7-4.9 ppm corresponding to the two protons of the chloromethyl group (-CH₂ Cl).
-
A singlet at ~ δ 4.5-4.7 ppm for the two protons of the methylene group adjacent to the ether oxygen (-O-CH₂ -).
-
A singlet at ~ δ 3.4-3.6 ppm for the three protons of the methyl group (-OCH₃ ).
-
-
¹³C NMR (Carbon NMR): The spectrum will show five distinct signals.
-
Two signals in the aromatic/heterocyclic region (~ δ 165-175 ppm) for the two carbons of the oxadiazole ring (C3 and C5).
-
A signal for the methylene carbon of the methoxymethyl group (~ δ 65-75 ppm).
-
A signal for the methyl carbon (~ δ 55-60 ppm).
-
A signal for the chloromethyl carbon (~ δ 35-45 ppm).
-
-
Mass Spectrometry (MS): In an ESI-MS experiment, the primary observation would be the protonated molecular ion [M+H]⁺ at m/z 163.0. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be definitive confirmation.
Reactivity and Synthetic Applications
The primary synthetic utility of this molecule stems from the electrophilic nature of the chloromethyl group. This group is an excellent substrate for classical Sₙ2 (nucleophilic substitution) reactions.
Nucleophilic Substitution Pathway
The C-Cl bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack by a wide range of nucleophiles. This reaction covalently attaches the 3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl moiety to the nucleophilic substrate.
Common Nucleophiles:
-
Phenoxides (Ar-O⁻): To form aryl ethers.
-
Thiolates (R-S⁻): To form thioethers.
-
Amines (R-NH₂): To form secondary amines.
-
Carboxylates (R-COO⁻): To form ester linkages.
-
Azides (N₃⁻): To form azidomethyl derivatives, which can be further modified via click chemistry or reduction.
Reactivity Diagram
Caption: General Sₙ2 reactivity of the title compound with various nucleophiles.
This reactivity is paramount in drug discovery for scaffold hopping and lead optimization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is unavailable, data from closely related chloromethyl-oxadiazoles provides a strong basis for hazard assessment and handling protocols.[7][8][9][10]
Hazard Identification (based on analogs):
-
GHS Pictograms: GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS07 (Exclamation Mark)
-
Signal Word: Danger
-
Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[9]
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.[9]
-
Handling: Avoid all personal contact.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.[9]
-
First Aid:
-
Inhalation: Move victim to fresh air immediately. Seek medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Storage:
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed and clearly labeled.
Conclusion
5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a highly valuable and versatile building block for chemical synthesis. Its structure combines the beneficial bioisosteric properties of the oxadiazole ring with the synthetic flexibility of a chloromethyl group. By following the robust synthesis, purification, and handling protocols outlined in this guide, researchers can safely and effectively utilize this compound to construct novel molecules for applications in drug discovery, agrochemicals, and materials science.
References
-
PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available from: [Link]
-
Li, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. Available from: [Link]
-
ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]
-
Vasilyev, A. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417–2424. Available from: [Link]
-
ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Available from: [Link]
-
Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(4), 1049. Available from: [Link]
-
PubChem. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
-
PubChemLite. 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]
- 5. 5-CHLOROMETHYL-3-(4-FLUORO-PHENYL)-[1,2,4]OXADIAZOLE | 721428-34-8 [chemicalbook.com]
- 6. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 12774825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]

